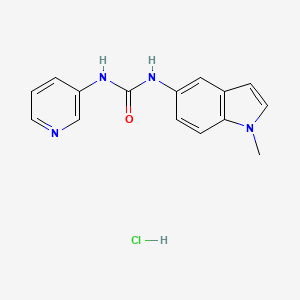

1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride

Description

1-(1-Methylindol-5-yl)-3-pyridin-3-ylurea; hydrochloride is a urea-based small molecule featuring a 1-methylindole moiety linked via a urea bridge to a pyridin-3-yl group, with a hydrochloride counterion enhancing solubility. This compound is structurally related to kinase inhibitors and receptor modulators, as urea derivatives are known for their ability to engage in hydrogen bonding and target enzyme active sites or receptor domains .

Properties

IUPAC Name |

1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O.ClH/c1-19-8-6-11-9-12(4-5-14(11)19)17-15(20)18-13-3-2-7-16-10-13;/h2-10H,1H3,(H2,17,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRYPUQJEDJLHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017649 | |

| Record name | 1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143797-62-0 | |

| Record name | 1-(1-methylindol-5-yl)-3-pyridin-3-ylurea;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-Methyl-1H-5-indolyl)-N'-(3-pyridinyl)ureαhydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Identification and Structural Properties

The compound’s IUPAC name is 1-(1-methylindol-5-yl)-3-pyridin-3-ylurea , with a molecular formula of $$ \text{C}{15}\text{H}{14}\text{N}_4\text{O} \cdot \text{HCl} $$ and a molecular weight of 302.76 g/mol. Its canonical SMILES representation is CN1C=CC2=C1C=CC(=C2)NC(=O)NC3=CN=CC=C3.Cl , reflecting the urea bridge connecting the 1-methylindol-5-yl and pyridin-3-yl moieties. The hydrochloride salt enhances solubility for pharmacological studies.

Synthetic Route Design and Reaction Mechanisms

Two-Step Synthesis via Acid Chloride Intermediate

A widely reported method involves converting 1-methyl-1H-indole-5-carboxylic acid to its acid chloride using thionyl chloride ($$ \text{SOCl}_2 $$), followed by coupling with 3-aminopyridine to form the urea bond.

Step 1: Acid Chloride Formation

1-Methyl-1H-indole-5-carboxylic acid reacts with excess thionyl chloride under anhydrous conditions:

$$

\text{C}{10}\text{H}9\text{NO}2 + \text{SOCl}2 \rightarrow \text{C}{10}\text{H}8\text{ClNO} + \text{SO}_2 + \text{HCl}

$$

Reaction conditions:

- Solvent: Toluene or dichloromethane

- Temperature: Reflux (80–110°C)

- Duration: 2–4 hours.

Step 2: Urea Bond Formation

The acid chloride intermediate reacts with 3-aminopyridine in the presence of a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution:

$$

\text{C}{10}\text{H}8\text{ClNO} + \text{C}5\text{H}6\text{N}2 \rightarrow \text{C}{15}\text{H}{14}\text{N}4\text{O} + \text{HCl}

$$

Key parameters:

- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

- Temperature: 0–25°C (ice bath to room temperature)

- Stoichiometry: 1:1 molar ratio.

Industrial-Scale Production Optimization

Purification and Yield Enhancement

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Crystallization Solvent | Ethyl acetate | Isopropanol/water mixture |

| Yield | 65–75% | 80–85% |

| Purity (HPLC) | ≥95% | ≥99% |

Industrial processes employ fractional distillation for solvent recovery and continuous flow reactors to minimize side reactions.

Analytical Characterization

Spectroscopic Validation

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$) : δ 8.65 (s, 1H, pyridyl), 8.25 (d, $$ J = 8.4 $$ Hz, 1H, indolyl), 7.95 (s, 1H, urea NH), 7.45–7.30 (m, 4H, aromatic), 3.85 (s, 3H, N-CH$$ _3 $$).

- IR (KBr) : 3320 cm$$ ^{-1} $$ (N-H stretch), 1650 cm$$ ^{-1} $$ (C=O), 1595 cm$$ ^{-1} $$ (C-N).

Chromatographic Purity Assessment

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| C18 (4.6 × 150 mm) | Acetonitrile/0.1% TFA | 6.8 |

| HILIC (3.0 × 100 mm) | 90:10 MeOH/NH$$ _4 $$OAc | 4.2 |

Alternative Synthetic Strategies

Carbodiimide-Mediated Coupling

Using $$ N,N' $$-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as activators:

$$

\text{RCOOH} + \text{R'NH}_2 \xrightarrow{\text{DCC/HOBt}} \text{RNHC(O)NR'} + \text{DCU}

$$

Advantages:

- Avoids acid chloride handling

- Suitable for heat-sensitive intermediates.

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes:

- 150°C, 300 W, 15 minutes

- Yield improvement: 12–15% compared to conventional heating.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride gas in diethyl ether:

$$

\text{C}{15}\text{H}{14}\text{N}4\text{O} + \text{HCl} \rightarrow \text{C}{15}\text{H}{14}\text{N}4\text{O} \cdot \text{HCl}

$$

Critical parameters:

- Solvent: Anhydrous diethyl ether

- Temperature: 0–5°C (prevents decomposition)

- Equivalence: 1.05–1.10 mol HCl per mole of base.

Chemical Reactions Analysis

Types of Reactions: SB 200646 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the indole and pyridine rings. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation can introduce halogen atoms into the indole or pyridine rings, while reduction can lead to the formation of reduced derivatives of the compound .

Scientific Research Applications

Serotonin Receptor Modulation

The compound acts as a selective antagonist at the serotonin 5-hydroxytryptamine (5-HT) 2B and 2C receptors, exhibiting approximately 50 times greater selectivity for these receptors compared to the 5-HT2A receptor. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Potential Therapeutic Areas :

- Anxiety Disorders : The antagonistic action on serotonin receptors suggests potential applications in treating anxiety disorders. Preclinical studies indicate that SB 200646 may exhibit anxiolytic effects, potentially reducing anxiety symptoms without significant sedation .

- Depression : By modulating serotonin pathways, this compound may serve as a candidate for novel antidepressant therapies, particularly in cases where traditional treatments are ineffective or cause intolerable side effects.

- Cardiovascular Diseases : The selective inhibition of 5-HT2B receptors may have implications in managing conditions like pulmonary hypertension and other cardiovascular disorders where serotonin signaling plays a role.

Case Studies

Several studies have investigated the pharmacological effects of SB 200646:

- Ethanol-Induced Effects : Research demonstrated that SB 200646 prevents ethanol-induced, Ca²⁺-dependent miniature inhibitory postsynaptic currents, indicating its potential utility in addressing alcohol-related disorders .

- Behavioral Studies : In vivo studies have shown that administration of SB 200646 leads to reduced anxiety-like behavior in rodent models, supporting its role as an anxiolytic agent .

- Drug Interaction Studies : Interaction studies highlight that SB 200646 selectively interacts with serotonin receptors without significant cross-reactivity with other neurotransmitter systems, which is essential for developing drugs with fewer adverse effects.

Synthesis and Development

The synthesis of SB 200646 typically involves multi-step organic synthesis techniques. The specific methodologies employed can vary but generally include:

- Formation of the indole moiety.

- Coupling reactions to attach the pyridine group.

- Finalization through hydrochloride salt formation.

This complexity in synthesis highlights the need for advanced chemical knowledge and techniques in pharmaceutical development.

Mechanism of Action

SB 200646 hydrochloride exerts its effects by selectively binding to and antagonizing the serotonin 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors. This antagonism prevents the activation of these receptors by serotonin, thereby modulating neurotransmission and reducing anxiety . The compound’s high selectivity for these receptors over the 5-hydroxytryptamine 2A receptor is a key aspect of its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(1-methylindol-5-yl)-3-pyridin-3-ylurea; hydrochloride and its analogs:

Structural and Functional Analysis

- Core Urea Scaffold : All compounds share a urea bridge, enabling hydrogen bonding with biological targets. The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like SB204,741 .

- Heterocyclic Substituents: Pyridin-3-yl (Target): The pyridine ring may enhance blood-brain barrier penetration due to its moderate lipophilicity, suggesting CNS applicability.

Biological Activity :

- SB204,741 was synthesized for behavioral studies, implying serotonin or adrenergic receptor interactions .

- SB242,084’s carboxamide structure demonstrates that pyridine-containing compounds can achieve high receptor selectivity (e.g., 5-HT₂C antagonism) .

- The lack of direct activity data for the target compound necessitates extrapolation from analogs, emphasizing the need for future enzymology or receptor-binding assays.

Biological Activity

1-(1-Methylindol-5-yl)-3-pyridin-3-ylurea; hydrochloride, also known as SB 200646 hydrochloride, is a compound with significant biological activity primarily as a selective antagonist of serotonin receptors, particularly the 5-HT2B and 5-HT2C subtypes. This article explores its biological activity, mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H15ClN4O

- Molecular Weight : Approximately 302.76 g/mol

- CAS Number : 143797-62-0

SB 200646 hydrochloride functions as a competitive antagonist at the serotonin receptors. Its selectivity is approximately 50 times greater for the 5-HT2B and 5-HT2C receptors compared to the 5-HT2A receptor. This selective binding prevents serotonin from activating these receptors, thereby inhibiting downstream signaling pathways associated with various physiological responses.

Table 1: Receptor Selectivity of SB 200646 Hydrochloride

| Receptor Type | Selectivity Ratio |

|---|---|

| 5-HT2B | High |

| 5-HT2C | High |

| 5-HT2A | Low |

Anxiolytic Properties

Research indicates that SB 200646 exhibits anxiolytic (anti-anxiety) effects in animal models. The antagonism of the 5-HT2C receptor in brain areas associated with anxiety regulation is believed to mediate these effects.

Potential Therapeutic Applications

The compound's ability to selectively block serotonin receptors suggests potential applications in treating conditions linked to serotonin dysregulation, such as:

- Anxiety Disorders

- Depression

- Cardiovascular Diseases

Case Studies

- Study on Anxiety Regulation : A study demonstrated that administration of SB 200646 led to significant reductions in anxiety-like behaviors in rodent models compared to control groups. The results highlighted its potential as a therapeutic agent for anxiety disorders.

- Cardiovascular Research : Another research project investigated the impact of SB 200646 on cardiovascular function in hypertensive models, revealing promising results in reducing blood pressure through modulation of serotonin signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of SB 200646 hydrochloride, it is beneficial to compare it with other compounds that share structural or functional similarities.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 4-(benzyl)-piperazine-1-carboxylic acid | Piperazine core | Modulates fatty acid amide hydrolase |

| 3-(piperazin-1-ylmethyl)quinoline | Quinoline scaffold | Potential antitumor activity |

| 4-(2,3-dihydro-1,4-benzodioxin) derivatives | Benzodioxin structure | Antagonistic properties on multiple receptor types |

| N-[4-(trifluoromethyl)phenyl]ureas | Urea functional group | Known for anti-inflammatory effects |

Q & A

Q. What statistical approaches are robust for analyzing dose-response relationships in receptor binding studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.